2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 6-Ethyl group: Enhances lipophilicity compared to methyl or hydrogen substituents.
- Thioether linkage: Connects the pyrimidinone core to the acetamide moiety, a common motif in bioactive molecules.
- N-(2,5-dimethylphenyl)acetamide: The aryl group may influence binding interactions in biological systems.
While direct spectroscopic or pharmacological data for this compound are absent in the provided evidence, its synthesis likely follows methods analogous to structurally related thienopyrimidinones, such as alkylation of thiopyrimidinones with chloroacetamides ().
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-5-9-24-20(26)16-11-15(6-2)28-19(16)23-21(24)27-12-18(25)22-17-10-13(3)7-8-14(17)4/h5,7-8,10-11H,1,6,9,12H2,2-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPQGHLHIYLDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrimidine ring.
Introduction of the Allyl and Ethyl Groups: The allyl and ethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Thioether Formation: The thioether linkage is formed by reacting the thienopyrimidine derivative with a thiol compound.
Acetamide Formation: The final step involves the reaction of the thioether with 2,5-dimethylphenylacetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine core, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thioethers or acetamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the thienopyrimidine core is known for its potential as a bioactive scaffold. This compound could be investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine
The compound’s structure suggests potential therapeutic applications. It could be explored as a lead compound in drug discovery, particularly for diseases where thienopyrimidine derivatives have shown efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide likely involves its interaction with specific molecular targets. The thienopyrimidine core can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : Yields for analogs range from 66% to 90.2%, influenced by steric hindrance (e.g., bulky substituents like allyl may lower yields compared to smaller groups like methyl).
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic and Analytical Data
Key Observations :
- NHCO Resonance : All acetamide derivatives show characteristic $ ^1H $-NMR signals near δ 10.0–10.1 ppm for the amide proton.
Biological Activity
The compound 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a thienopyrimidine derivative known for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 415.53 g/mol. The structure includes a thieno[2,3-d]pyrimidine core which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O3S2 |
| Molecular Weight | 415.53 g/mol |
| CAS Number | Not specified |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study reported that derivatives of thienopyrimidines showed effective antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) as low as 256 µg/mL . These findings suggest that the compound may have similar efficacy.
Antifungal Activity
Thienopyrimidine derivatives have also been evaluated for antifungal properties. Compounds within this class have demonstrated effectiveness against various fungal strains, indicating potential therapeutic applications in treating fungal infections.
Anticancer Activity
The thienopyrimidine scaffold has been linked to anticancer activity. Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be thoroughly investigated.
The biological activities of thienopyrimidines are often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many thienopyrimidine derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell growth.
- Receptor Modulation : Some compounds can modulate receptors involved in cellular signaling pathways, leading to altered cellular responses.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thienopyrimidine derivatives:
- Study on Antibacterial Activity : A recent study synthesized various thienopyrimidine derivatives and evaluated their antibacterial effects against common pathogens. The results indicated that modifications in the chemical structure significantly influenced their antibacterial potency .
- Anticancer Screening : Another research effort highlighted the anticancer properties of thienopyrimidine derivatives in vitro. The study reported promising results in inhibiting the growth of specific cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
